5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide
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Overview
Description
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are favored for their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Common reagents include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4), and dehydrating agents (POCl3, P2O5, ZnCl2). Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways such as the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This interaction can lead to various therapeutic effects, including immune modulation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent biological activity, particularly in stimulating dopamine release.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Used as a core structural element in peptide-based drugs.
Uniqueness
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its ability to serve as a versatile building block in medicinal chemistry distinguishes it from other tetrahydroisoquinoline derivatives .
Properties
CAS No. |
2742653-24-1 |
---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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